molecular formula C11H22N4O B8013274 1,3-Di(piperidin-3-yl)urea

1,3-Di(piperidin-3-yl)urea

Cat. No.: B8013274
M. Wt: 226.32 g/mol
InChI Key: WOFYRFCDRMVAGI-UHFFFAOYSA-N
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Description

1,3-Di(piperidin-3-yl)urea is a chemical compound that features two piperidine rings attached to a urea moiety. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in medicinal chemistry due to their diverse biological activities . The incorporation of piperidine rings into the urea structure enhances the compound’s potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Di(piperidin-3-yl)urea can be synthesized through several methods. One common approach involves the reaction of piperidine with isocyanates. For instance, the reaction of piperidine with 1,1’-carbonyldiimidazole (CDI) can yield this compound . The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under mild conditions.

Another method involves the reaction of piperidine with phosgene or its derivatives. This method, however, requires careful handling due to the toxicity of phosgene .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using automated reactors. The use of safer and more efficient reagents, such as CDI, is preferred to minimize the risks associated with toxic intermediates like phosgene .

Chemical Reactions Analysis

Types of Reactions

1,3-Di(piperidin-3-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    N-Substituted Piperidines: Resulting from nucleophilic substitution reactions.

    N-Oxides: Formed through oxidation reactions.

    Secondary Amines: Produced via reduction reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Di(piperidin-3-yl)urea is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other urea derivatives. The presence of piperidine rings enhances its potential for medicinal applications, particularly as an sEH inhibitor .

Properties

IUPAC Name

1,3-di(piperidin-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O/c16-11(14-9-3-1-5-12-7-9)15-10-4-2-6-13-8-10/h9-10,12-13H,1-8H2,(H2,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFYRFCDRMVAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)NC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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